2-Methylindolin-1-amine hydrochloride

Description

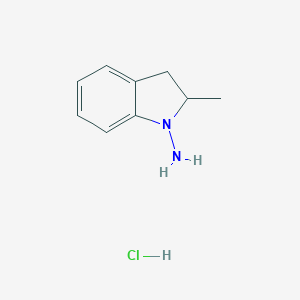

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRKULRSHGFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372182 | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-47-2, 102789-79-7 | |

| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindolin-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-2-methylindoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2-Methylindolin-1-amine hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methylindolin-1-amine hydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Chemical and Physical Properties

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antihypertensive drug Indapamide.[1][][3] It is commercially available as a white to light brown crystalline solid.[1][4]

Structural and Molecular Data

| Property | Value | Reference |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [][5] |

| Synonyms | 1-Amino-2-methylindoline hydrochloride, Indapamide Impurity C as Hydrochloride | [5][6] |

| Molecular Formula | C₉H₁₃ClN₂ | [1][5] |

| Molecular Weight | 184.67 g/mol | [1][] |

| CAS Number | 102789-79-7 | [1][6] |

| Free Base CAS | 31529-46-1 | [5][6] |

| Canonical SMILES | CC1CC2=CC=CC=C2N1N.Cl | [1][5] |

| InChI | InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | [5] |

Physical Properties

The reported physical properties of this compound exhibit some variability in the literature, particularly concerning its melting point. It is recommended that users verify these properties for their specific batch.

| Property | Value | Reference |

| Appearance | White to light brown crystalline solid | [1][4] |

| Melting Point | 272 °C | [1][7] |

| >163 °C (decomposes) | [4][8] | |

| Boiling Point | 256.9 °C at 760 mmHg (likely for the free base) | [9] |

| Solubility | Soluble in water. Slightly soluble in heated chloroform and methanol. | [1][4] |

Synthesis and Purification

The primary synthetic route to this compound involves the N-amination of 2-methylindoline. A common method is the nitrosation of 2-methylindoline followed by reduction of the resulting N-nitroso intermediate.

Experimental Protocol: Synthesis of 1-Amino-2-methylindoline

The following protocol is adapted from a patented procedure for the synthesis of the free base, 1-amino-2-methylindoline. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.

Materials:

-

2-methylindoline (140 g)

-

Methanol (1 L)

-

Concentrated hydrochloric acid (approx. 95 ml)

-

Sodium nitrite (73 g) in water (25% solution)

-

Sodium bicarbonate

-

Zinc dust (156 g)

-

Ammonium carbonate (264 g) in water (1 L)

-

Toluene

-

Heptane

Procedure:

-

Dissolve 2-methylindoline in methanol in a suitable reaction vessel.

-

Add concentrated hydrochloric acid to the solution and cool to 15 °C.

-

Slowly add the sodium nitrite solution dropwise while maintaining the temperature between 5-10 °C.

-

Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

-

Add zinc dust to the mixture.

-

While keeping the mixture at about 5 °C, add the ammonium carbonate solution over a period of approximately 1.5 hours.

-

Stir the mixture at 5-10 °C, then warm to 40 °C.

-

Filter the reaction mixture and wash the residue with toluene.

-

Separate the combined filtrate and washes, and discard the aqueous layer.

-

Remove the toluene in vacuo.

-

Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid.

References

- 1. Buy this compound (EVT-1200659) | 102789-79-7 [evitachem.com]

- 3. 1-Amino-2-methylindoline hydrochloride | 102789-79-7 [chemicalbook.com]

- 4. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Amino-2-methylindoline Hydrochloride | LGC Standards [lgcstandards.com]

- 6. 2,3-Dihydro-2-methyl-1H-indol-1-amine Hydrochloride [lgcstandards.com]

- 7. anaxlab.com [anaxlab.com]

- 8. Kinetics and Mechanism of The Oxidation of 2-Methylindole by Alkaline Potassium Hexacyanoferrate(III) [ejchem.journals.ekb.eg]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylindolin-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and its pivotal role in the production of the antihypertensive drug, Indapamide.

Chemical Identity and Properties

This compound is a heterocyclic amine that serves as a crucial building block in organic synthesis. There appears to be some ambiguity in the publicly available information regarding its primary CAS number, with both 31529-47-2 and 102789-79-7 being associated with the compound.[1] For clarity and comprehensive coverage, both are acknowledged in this guide.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride[1][] |

| CAS Numbers | 31529-47-2, 102789-79-7[1] |

| Molecular Formula | C₉H₁₃ClN₂[] |

| Molecular Weight | 184.67 g/mol [] |

| Synonyms | 1-Amino-2-methylindoline hydrochloride, 1-Amino-2-methylindoline HCl, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride, N-Amino-2-methylindoline hydrochloride, Indapamide Related Compound B[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Almost white or light brown crystalline powder[3] |

| Melting Point | >163°C (decomposition)[5] |

| Boiling Point | 256.9°C at 760 mmHg[3] |

| Flash Point | 130.2°C[3] |

| Solubility | Slightly soluble in Chloroform (heated) and Methanol[5] |

| Storage | -20°C Freezer, under inert atmosphere[5] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 2-methylindoline. The following section details a common experimental protocol for its preparation.

Experimental Protocol: Synthesis of 1-Amino-2-methylindoline from 2-Methylindoline

This protocol is adapted from established synthesis routes.[6][7]

Materials:

-

2-methylindoline (140 g)

-

Methanol (1 L)

-

Concentrated hydrochloric acid (approx. 95 ml)

-

Sodium nitrite (73 g) in water (25% solution)

-

Sodium bicarbonate

-

Zinc dust (156 g)

-

Ammonium carbonate (264 g) in water (1 L solution)

-

Toluene

-

Heptane

-

ANALTECH Silica Gel plate (for TLC)

-

Chloroform/acetic acid (9:1) developing solvent (for TLC)

Procedure:

-

Dissolve 140 g of 2-methylindoline in 1 L of methanol in a suitable reaction vessel.

-

Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool the mixture to 15°C.

-

Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.

-

Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

-

Add 156 g of zinc dust to the mixture.

-

While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 L of water over a period of about 1.5 hours.

-

Stir the mixture at 5-10°C, then warm to 40°C, and filter.

-

Wash the residue with toluene.

-

Combine the filtrate and washes, and separate the aqueous layer.

-

Remove the toluene from the organic layer in vacuo.

-

Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.

-

Confirm the identity of the product using Thin Layer Chromatography (TLC) with a silica gel plate and a chloroform/acetic acid (9:1) solvent system.[7]

Role in Pharmaceutical Synthesis: The Gateway to Indapamide

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Indapamide. Indapamide is a thiazide-like diuretic used to treat hypertension.

The synthesis of Indapamide involves the acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoic acid. This reaction forms the final drug molecule.

Below is a logical workflow illustrating the synthesis of Indapamide, highlighting the central role of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct signaling pathways and biological activities of this compound itself. Its primary significance in a biological context is as a precursor to Indapamide. The pharmacological effects observed are therefore attributed to the final drug product.

The mechanism of action of Indapamide is well-established. It functions as a diuretic and an antihypertensive agent.

The logical relationship for the biological effect is as follows:

Conclusion

This compound is a vital chemical intermediate with well-defined properties and established synthesis protocols. Its significance is underscored by its indispensable role in the production of Indapamide, a widely used medication for managing hypertension. While direct biological activities of the intermediate are not extensively studied, its contribution to the synthesis of a life-saving drug makes it a compound of great interest to researchers and professionals in drug development and manufacturing. Further research into the analytical characterization of this compound could provide more detailed quantitative data for quality control and process optimization.

References

- 1. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:102789-79-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Spectroscopic and Synthetic Profile of 2-Methylindolin-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of 2-Methylindolin-1-amine hydrochloride, a key synthetic intermediate. The information is presented to support research, development, and quality control activities involving this compound.

Compound Identification

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride |

| Synonyms | 1-Amino-2-methylindoline hydrochloride, Indapamide EP Impurity C (HCl salt)[1][2] |

| CAS Number | 102789-79-7[3] |

| Molecular Formula | C₉H₁₃ClN₂[] |

| Molecular Weight | 184.67 g/mol [] |

| Appearance | Almost white or light brown crystalline powder[5] |

Spectroscopic Data

Definitive experimental spectroscopic data for this compound is primarily available through Certificates of Analysis from commercial suppliers.[2] The following tables summarize the expected spectroscopic characteristics based on the known structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~4.0 - 4.5 | q | 1H | Methine proton (C₂-H) |

| ~3.0 - 3.5 | m | 2H | Methylene protons (C₃-H) |

| ~1.2 - 1.5 | d | 3H | Methyl protons (C₂-CH₃) |

| Variable | br s | 3H | Amine protons (-NH₃⁺) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~140 - 150 | Quaternary aromatic carbon (C₇ₐ) |

| ~125 - 135 | Aromatic carbons |

| ~110 - 125 | Aromatic carbons |

| ~55 - 65 | Methine carbon (C₂) |

| ~30 - 40 | Methylene carbon (C₃) |

| ~15 - 25 | Methyl carbon (C₂-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 | Medium | N-H bend (Ammonium salt) |

| 1610 - 1580 | Medium | C=C stretch (Aromatic) |

| 1490 - 1450 | Medium | C=C stretch (Aromatic) |

| ~750 | Strong | C-H bend (Ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 148.10 | [M-HCl]⁺, molecular ion of the free base |

| 133.09 | [M-HCl-NH]⁺, loss of the amino group |

| 118.08 | [M-HCl-NH-CH₃]⁺, loss of the methyl group from the previous fragment |

Experimental Protocols

Synthesis of 1-Amino-2-methylindoline Hydrochloride

The following is a representative synthetic protocol adapted from patent literature.[6]

References

Molecular structure and weight of 2-Methylindolin-1-amine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methylindolin-1-amine hydrochloride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic amine that is primarily utilized as a synthetic intermediate in the pharmaceutical industry.[1][2][3] Its core structure consists of a 2-methyl-substituted indoline ring with an amino group attached to the nitrogen at position 1, and it is supplied as a hydrochloride salt.

Chemical Identifiers and Molecular Weight

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and molecular characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃ClN₂ | [1][2] |

| Molecular Weight | 184.67 g/mol | [1][2][4] |

| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine;hydrochloride | [2][] |

| CAS Registry Number | 102789-79-7, 31529-47-2 | [1][] |

| InChI | InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | [1] |

| Canonical SMILES | CC1CC2=CC=CC=C2N1N.Cl | [1] |

Physical and Chemical Properties

The known physical and chemical characteristics of this compound are detailed in the following table.

| Property | Value | Reference(s) |

| Appearance | Solid, Almost white or Light brown crystalline powder | [1] |

| Storage | Sealed in dry, Room Temperature or 2-8°C in an inert atmosphere | [1] |

| Purity | >95% | [2] |

Synthesis and Experimental Protocols

The primary application of this compound is as a precursor in the synthesis of the antihypertensive and diuretic agent, Indapamide.[1][2][3] The synthesis of this compound typically proceeds through the formation of the free base, 1-amino-2-methylindoline, which is then converted to its hydrochloride salt.

Synthesis of 1-Amino-2-methylindoline

A common method for the synthesis of 1-amino-2-methylindoline involves the reductive amination of 2-methylindoline.[1] A detailed experimental protocol, as described in the patent literature, is as follows:

Materials:

-

2-methylindoline (140 g)

-

Methanol (1 liter)

-

Concentrated hydrochloric acid (approx. 95 ml)

-

Sodium nitrite (73 g) in water (25% solution)

-

Sodium bicarbonate

-

Zinc dust (156 g)

-

Ammonium carbonate (264 g) in water (1 liter)

-

Toluene

Procedure:

-

Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

-

Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C.

-

Add a 25% solution of sodium nitrite (73 g) in water dropwise at a temperature of 5-10°C.

-

Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

-

Add 156 g of zinc dust to the mixture.

-

While maintaining the temperature at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.

-

Stir the mixture at 5-10°C, then warm to 40°C, and filter.

-

Wash the residue with toluene.

This procedure yields the free base, 1-amino-2-methylindoline. The hydrochloride salt is then prepared from this free base.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-amino-2-methylindoline.

Caption: Synthesis workflow for 1-amino-2-methylindoline.

Biological and Chemical Activity

While the primary role of this compound is a synthetic intermediate, some general potential for biological interaction can be inferred from its structure. The presence of the amino group suggests potential for hydrogen bonding with biological targets such as enzymes.[1] However, specific studies detailing the biological activity or signaling pathways directly involving this compound are not widely available in the public domain. Its utility is predominantly in serving as a building block for more complex, biologically active molecules.[1]

Conclusion

This compound is a well-defined chemical compound with established physical and chemical properties. Its significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, most notably Indapamide. The synthetic route to this compound is well-documented, allowing for its production for research and development purposes. While direct biological activity is not its primary feature, its structural components provide a foundation for the synthesis of compounds with therapeutic potential. This guide serves as a foundational resource for professionals requiring technical information on this compound.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7) is a heterocyclic amine primarily recognized as a key synthetic intermediate in the production of the antihypertensive and diuretic drug, Indapamide.[1][] While its role as a precursor is well-established, a comprehensive understanding of its intrinsic biological activities remains an area of limited exploration. This technical guide synthesizes the available information on this compound, including its physicochemical properties, detailed synthesis protocols, and a review of the potential biological activities extrapolated from the broader class of indoline derivatives. Due to a notable absence of direct quantitative biological data and mechanistic studies for this specific compound, this guide also highlights the current knowledge gaps and potential avenues for future research.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂ | [1] |

| Molecular Weight | 184.67 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 102789-79-7 | |

| Storage Temperature | 2-8°C in an inert atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the manufacturing of Indapamide. Several synthetic routes have been described, with the most common involving the reductive amination of 2-methylindole.

Experimental Protocol: Reductive Amination of 2-Methylindole

This protocol is based on methodologies described in patent literature and represents a common approach to the synthesis of this compound.

Materials:

-

2-Methylindole

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Zinc Dust

-

Ammonium Carbonate

-

Toluene

Procedure:

-

Dissolve 2-methylindole in methanol.

-

Add concentrated hydrochloric acid to the solution and cool to approximately 5-10°C.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

-

Adjust the pH to approximately 7.5 using a suitable base, such as sodium bicarbonate.

-

Add zinc dust to the reaction mixture.

-

Introduce a solution of ammonium carbonate in water over a period of about 1.5 hours, keeping the temperature between 5-10°C.

-

Stir the mixture at this temperature, then warm to 40°C.

-

Filter the reaction mixture and wash the residue with toluene.

-

The resulting product, this compound, can be further purified as needed.

Logical Workflow for Synthesis:

Potential Biological Activities

Direct experimental data on the biological activities of this compound is scarce in publicly available literature. However, the indoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been shown to possess a wide range of biological effects. The potential activities of this compound can be cautiously inferred from the activities of this broader class of compounds.

Antioxidant and Anti-inflammatory Properties of Indoline Derivatives

Several studies have demonstrated that compounds containing the indoline nucleus exhibit significant antioxidant and anti-inflammatory properties. These activities are often attributed to the ability of the indoline ring to scavenge free radicals and modulate inflammatory signaling pathways.

While no specific data exists for this compound, a study on various N-substituted indoline derivatives demonstrated their ability to protect macrophage cells from hydrogen peroxide-induced cytotoxicity and to reduce the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

It is plausible that this compound could exhibit similar, albeit likely modest, antioxidant or anti-inflammatory effects. However, without direct experimental evidence, this remains speculative.

Interaction with Cellular Proteins and Signaling Pathways

The presence of an amino group suggests that this compound has the potential to interact with various cellular proteins through hydrogen bonding.[1] This could lead to the modulation of enzyme activity or interference with protein-protein interactions, thereby influencing cellular signaling pathways.[1]

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical scenario where an indoline derivative could modulate a generic inflammatory signaling pathway. This is a conceptual representation and is not based on experimental data for this compound.

Quantitative Data Summary

A thorough review of the scientific literature did not yield any specific quantitative biological activity data for this compound. This includes a lack of reported IC₅₀ values, Ki constants, or other metrics of potency or efficacy in biological assays. The primary focus of existing literature is on its utility as a chemical intermediate.

Conclusion and Future Directions

This compound is a well-characterized synthetic intermediate crucial for the production of Indapamide. While its chemical synthesis is well-documented, its own biological activity profile remains largely unexplored. Based on the known activities of the broader class of indoline derivatives, it is conceivable that this compound may possess latent antioxidant or anti-inflammatory properties.

Future research efforts could be directed towards:

-

In vitro screening: Assessing the cytotoxicity, antioxidant potential, and anti-inflammatory effects of this compound in relevant cell-based assays.

-

Enzyme inhibition assays: Evaluating its potential to inhibit key enzymes involved in inflammation and other disease processes.

-

Computational studies: Employing in silico methods to predict potential biological targets and mechanisms of action.

A more complete understanding of the biological activities of this compound could not only provide valuable insights into the safety profile of Indapamide manufacturing processes but also potentially uncover novel therapeutic applications for this and related compounds.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 2-Methylindolin-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis and primary applications of 2-Methylindolin-1-amine hydrochloride (CAS No: 102789-79-7), a key heterocyclic amine intermediate in pharmaceutical development. This document details synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines experimental protocols for key reactions.

Introduction

This compound is a stable salt of the N-amino derivative of 2-methylindoline. Its molecular formula is C₉H₁₃ClN₂ and it has a molecular weight of 184.67 g/mol . The indoline scaffold is a privileged structure in medicinal chemistry, and N-amination provides a reactive handle for further molecular elaboration. The primary and most commercially significant application of this compound is as a crucial building block in the synthesis of the antihypertensive and diuretic drug, Indapamide.[1][2][3] Beyond this, it serves as a precursor for creating more complex heterocyclic compounds, making it a valuable entity in organic synthesis and drug discovery.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-amination of 2-methylindoline. This process typically involves nitrosation followed by reduction. The starting material, 2-methylindoline, can be prepared via the catalytic hydrogenation of 2-methylindole.

Synthesis of the Precursor: 2-Methylindoline

Several methods exist for the preparation of 2-methylindoline, primarily involving the reduction of 2-methylindole. Catalytic hydrogenation is a common industrial method.

dot```dot graph Synthesis_of_2_Methylindoline { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Methylindole [label="2-Methylindole"]; H2_Catalyst [label="H₂ / Catalyst\n(e.g., Raney Ni, Pd/C)", shape=ellipse, fillcolor="#FFFFFF"]; Methylindoline [label="2-Methylindoline"];

Methylindole -> Methylindoline [label="Catalytic Hydrogenation"]; H2_Catalyst -> Methylindoline; }

Caption: Workflow for the synthesis of Indapamide from 2-methylindoline.

Table 2: Summary of Quantitative Data for the Synthesis of Indapamide from this compound

| 2-Methylindolin-1-amine HCl (moles) | Acylating Agent | Condensing Agent / Base | Solvent | Reaction Conditions | Yield | Reference |

| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC), Triethylamine | Dichloromethane | 15°C, 10 hours | 89.9% | [4] |

| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Diisopropylcarbodiimide (DIC), Triethylamine | Ethyl acetate | 10°C, 3 hours | 68.4% | [1] |

| 16.25 | 4-Chloro-3-sulfamoylbenzoyl chloride | Triethylamine | Dichloromethane | 5°C, 4 hours, then reflux for 20 min | 92.5% | [5] |

| 81.33 mmol | 4-Chloro-3-sulfamoylbenzoyl chloride | Triethylamine | Dichloromethane | 8°C, 12 hours, then reflux for 35 min | 93.0% | [5] |

| 0.05 | 4-Chloro-3-sulfamoylbenzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC), Triethylamine | Dichloromethane | 4°C, 4 hours | 83.4% | [4] |

Detailed Experimental Protocol for Indapamide Synthesis

The following protocol is a representative example based on methodologies described in the literature. [4][5]

-

Suspend 9.3 g (0.05 mol) of this compound in 200 ml of dichloromethane in a reaction flask.

-

With stirring, add 8.5 ml of triethylamine dropwise to liberate the free base.

-

Cool the mixture to 10°C.

-

In a separate vessel, prepare the acylating agent. For example, by reacting 4-chloro-3-sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride, or by using a condensing agent.

-

If using a pre-formed acyl chloride (e.g., 4-chloro-3-sulfamoylbenzoyl chloride), add it portion-wise to the cooled solution of the free base.

-

Alternatively, if using the carboxylic acid directly, add 4-chloro-3-sulfamoylbenzoic acid and a condensing agent such as N,N'-diisopropylcarbodiimide (7.0 g) to the reaction mixture.

-

Maintain the reaction temperature at 10-15°C and stir for 3-10 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride or the byproduct of the condensing agent).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Indapamide.

-

Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol-water, to yield pure Indapamide.

Other Potential Applications

While the synthesis of Indapamide is the most prominent application, the 2-methylindolin-1-amine scaffold is of interest in medicinal chemistry for the development of other bioactive molecules. The N-amino group can serve as a nucleophile or be derivatized to introduce a variety of substituents, leading to libraries of compounds for biological screening. Although specific examples of other marketed drugs derived from this intermediate are not readily found in the literature, the general importance of the indoline core suggests its potential in the synthesis of compounds with a range of pharmacological activities.

Conclusion

This compound is a valuable and well-established intermediate in pharmaceutical synthesis. Its preparation from 2-methylindoline is a robust process, and its application in the high-yield synthesis of the widely used antihypertensive drug Indapamide is a cornerstone of its industrial importance. The methodologies for both the synthesis of the intermediate and its conversion to the final active pharmaceutical ingredient are well-documented, providing a solid foundation for process development and optimization. While its direct applications in other areas are less reported, the inherent reactivity and structural features of the 2-methylindolin-1-amine core present opportunities for the exploration of novel bioactive compounds in drug discovery programs. This guide provides a comprehensive overview for researchers and professionals working in the field of organic synthesis and pharmaceutical development.

References

- 1. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 5. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylindolin-1-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As a key intermediate in the synthesis of various pharmacologically active molecules, including the antihypertensive drug Indapamide, the 2-methylindoline-1-amine scaffold has garnered attention for its versatile biological activities. This technical guide provides a comprehensive overview of the known derivatives of 2-Methylindolin-1-amine, detailing their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The indoline nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a methyl group at the 2-position and an amine group at the 1-position of the indoline ring system creates 2-Methylindolin-1-amine, a chiral molecule that serves as a versatile building block for the synthesis of more complex chemical entities. The primary amine handle allows for a wide range of chemical modifications, leading to the generation of diverse libraries of derivatives with potentially unique pharmacological profiles. This guide will explore the landscape of known 2-Methylindolin-1-amine derivatives, with a focus on their synthesis, and reported biological properties.

Synthesis of 2-Methylindolin-1-amine and Its Derivatives

The parent compound, 2-Methylindolin-1-amine, is a crucial starting material for the synthesis of its derivatives. Its preparation has been described in several patents and publications.

Synthesis of 2-Methylindolin-1-amine

A common synthetic route to 2-Methylindolin-1-amine involves the N-nitrosation of 2-methylindoline followed by reduction.

Experimental Protocol: Synthesis of 2-Methylindolin-1-amine [1][2]

-

Step 1: N-Nitrosation of 2-Methylindoline

-

Dissolve 2-methylindoline (1.0 eq) in a suitable solvent such as methanol.

-

Add concentrated hydrochloric acid and cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified time to ensure complete formation of the N-nitroso intermediate.

-

-

Step 2: Reduction of the N-Nitroso Intermediate

-

To the solution containing the N-nitroso-2-methylindoline, add a reducing agent such as zinc dust in the presence of an ammonium salt (e.g., ammonium carbonate or ammonium acetate).

-

Control the temperature during the addition of the reducing agent.

-

After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40 °C) to drive the reduction to completion.

-

Filter the reaction mixture to remove inorganic salts and other solid byproducts.

-

Extract the filtrate with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., heptane) to yield pure 1-amino-2-methylindoline.

-

Logical Workflow for the Synthesis of 2-Methylindolin-1-amine

Synthesis of 2-Methylindolin-1-amine.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of 2-Methylindolin-1-amine is readily acylated or sulfonylated to produce a variety of amide and sulfonamide derivatives. These reactions are typically carried out by treating 2-Methylindolin-1-amine with an appropriate acyl chloride or sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: Synthesis of N-Acyl/N-Sulfonyl Derivatives

-

Dissolve 2-Methylindolin-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) (1.1-1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add the desired acyl chloride or sulfonyl chloride (1.0-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Known Derivatives and Their Properties

While a systematic and comprehensive exploration of a wide range of 2-Methylindolin-1-amine derivatives is not extensively documented in publicly available literature, several classes of related compounds have been synthesized and evaluated for their biological activities. The data from these related series can provide valuable insights into the potential properties of direct derivatives of 2-Methylindolin-1-amine.

N-Sulfonyl Derivatives

N-sulfonyl derivatives of indoles have been investigated for their anti-inflammatory and antimicrobial properties. For instance, a series of novel N-methylsulfonylindole derivatives were synthesized and showed selective antibacterial activity against Gram-negative bacteria and dual COX-2/5-LOX inhibitory effects.

Table 1: Biological Activity of Selected N-Sulfonylindole Derivatives

| Compound ID | Structure | Target Organism/Enzyme | Activity (MIC or IC₅₀) |

|---|---|---|---|

| 4b | N/A | Salmonella enterica | N/A (Selective antibacterial activity reported) |

| 4e | N/A | E. coli | N/A (Selective antibacterial activity reported) |

| 5d | N/A | Salmonella enterica, E. coli | N/A (Selective antibacterial activity reported) |

| 4e | N/A | COX-2 | High anti-inflammatory activity reported |

| 5d | N/A | COX-2/5-LOX | High anti-inflammatory activity reported |

Note: Specific quantitative data for these N-methylsulfonylindole derivatives was not provided in the source.

Urea and Thiourea Derivatives

Urea and thiourea derivatives of various heterocyclic scaffolds, including indoles, are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines.

Table 2: Anticancer Activity of Selected Indole-based Urea/Thiourea Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7n | H460 (Lung) | < 20 |

| 7s | H460 (Lung) | < 20 |

| 7w | H460 (Lung) | < 20 |

Note: These compounds are derivatives of a different indole scaffold, but the data suggests the potential of urea/thiourea modifications.

Other Derivatives and Their Potential Applications

-

Indapamide: A prominent example of a drug derived from 2-Methylindolin-1-amine is Indapamide, a thiazide-like diuretic used in the treatment of hypertension. Its synthesis involves the condensation of 2-Methylindolin-1-amine with 4-chloro-3-sulfamoylbenzoyl chloride.

-

Phosphoramidite Ligands: Chiral phosphoramidite ligands derived from 2-methylindoline have been synthesized and utilized in asymmetric catalysis, such as in iridium-catalyzed allylic alkylation of indoles.

-

Anti-inflammatory and Anti-nephritic Agents: Certain methylindoline derivatives have been investigated for their potential to ameliorate cadmium-induced nephritis, demonstrating antioxidant and anti-inflammatory properties in zebrafish models.

Signaling Pathways and Mechanisms of Action

The biological activities of 2-Methylindolin-1-amine derivatives are expected to be diverse, depending on the nature of the substituents introduced. Based on the activities of related compounds, several potential mechanisms of action can be proposed.

Inhibition of Inflammatory Pathways

Derivatives exhibiting anti-inflammatory properties, such as the N-sulfonylindoles, may act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Hypothetical Signaling Pathway for Anti-inflammatory Action

References

2-Methylindolin-1-amine Hydrochloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a summary of the currently available safety and handling information for 2-Methylindolin-1-amine hydrochloride. It is intended for use by qualified professionals in research and development. A thorough literature search did not yield specific quantitative toxicity data (e.g., LD50, LC50), detailed experimental protocols from toxicological studies, or information on specific signaling pathways related to the toxicity of this compound. The information presented herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases. All laboratory work should be conducted with appropriate personal protective equipment and in accordance with institutional safety protocols.

Executive Summary

This compound is a chemical intermediate used in pharmaceutical research and development. While specific toxicological studies are not publicly available, harmonized classification and labeling information indicate that it is an irritant to the skin, eyes, and respiratory system. Some sources also suggest it may be harmful if swallowed. This guide summarizes the known hazards, recommended handling procedures, and first aid measures.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

| Hazard Class | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2][3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[1][2][3] |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

Note: The H302 classification is indicated for the parent compound, 1-Amino-2-methylindoline, by some sources.

Toxicological Profile

Quantitative toxicological data for this compound is not available in the reviewed literature. Safety Data Sheets consistently report "Acute toxicity: Not available."[1] Therefore, no LD50, LC50, or other quantitative measures of toxicity can be provided. The toxicological information is limited to the irritant effects on skin, eyes, and the respiratory system.

Symptoms of Exposure:

-

Skin Contact: May result in redness, itching, scaling, or blistering.[1]

-

Eye Contact: Can cause redness, watering, itching, and pain.[1]

-

Inhalation: May lead to irritation of the respiratory tract.[1]

-

Ingestion: Believed to be harmful if swallowed.

Experimental Protocols

A comprehensive search for toxicological studies on this compound did not yield any specific experimental protocols. Information regarding the methodologies used to classify this compound as an irritant is not publicly available.

Safety and Handling

Given the known hazards, the following handling and personal protective equipment (PPE) guidelines are recommended.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

The use of a chemical fume hood is recommended to minimize inhalation exposure.

-

Eyewash stations and safety showers should be readily accessible.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂[2] |

| Molecular Weight | 184.67 g/mol [2] |

| Appearance | Off-white to light brown solid |

| Melting Point | >163 °C (decomposes)[4] |

Conclusion

While this compound is a valuable research chemical, it must be handled with care due to its irritant properties. The absence of comprehensive toxicological data necessitates a cautious approach, adhering to stringent safety protocols. All personnel should be thoroughly trained on the hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets before working with this compound.

References

The Indoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Mechanisms of Action of Indoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of indoline-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Multi-Targeting Potential of the Indoline Core

The versatility of the indoline structure enables it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] The non-coplanar nature of its two rings can enhance water solubility and reduce lipophilicity compared to flatter aromatic systems, which are advantageous pharmacokinetic properties.[1] The nitrogen atom can act as a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic interactions with amino acid residues within protein binding pockets.[1] These features contribute to the ability of indoline derivatives to modulate the activity of enzymes, receptors, and signaling pathways implicated in a range of pathologies.

Key Mechanisms of Action and Therapeutic Applications

Indoline-based compounds have demonstrated significant potential in various therapeutic areas, including inflammation, cancer, infectious diseases, and metabolic disorders. The following sections delve into the specific mechanisms underlying these activities.

Anti-inflammatory Activity: Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

A promising strategy in the development of anti-inflammatory agents is the simultaneous inhibition of multiple pro-inflammatory pathways. Certain indoline derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. sEH, on the other hand, degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting both enzymes, these compounds can synergistically reduce inflammation.

Quantitative Data: 5-LOX and sEH Inhibition by Indoline Derivatives

| Compound | 5-LOX IC50 (μM) | sEH IC50 (μM) | Reference |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [2] |

| 53 | - | 0.061 ± 0.003 | [2] |

| 54 | - | 0.100 ± 0.010 | [2] |

Experimental Protocol: In Vitro 5-LOX and sEH Inhibition Assays

-

5-LOX Inhibition Assay: The inhibitory activity against 5-LOX is typically determined by measuring the formation of leukotrienes in activated human polymorphonuclear leukocytes (PMNLs) or using isolated recombinant human 5-LOX. The reaction is initiated by the addition of arachidonic acid, and the products are quantified by spectrophotometry or chromatography. Zileuton is often used as a positive control.[2]

-

sEH Inhibition Assay: The inhibitory potency against sEH is evaluated using human isolated sEH. The assay measures the enzymatic hydrolysis of a substrate, and the inhibition is calculated by comparing the activity in the presence and absence of the test compound. 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is commonly used as a positive control.[2]

Signaling Pathway: Arachidonic Acid Cascade and Dual Inhibition

Dual inhibition of 5-LOX and sEH by indoline compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Indole and indoline derivatives have demonstrated significant potential as anticancer agents by targeting various biological pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4] These compounds can induce regulated cell death (RCD), including apoptosis and autophagy, and interfere with critical signaling cascades.[4]

One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways .[5] These pathways are frequently deregulated in cancer and play a central role in cell growth, proliferation, and survival. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit these pathways.[5]

Another important target is the Mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation and apoptosis.[6][7] Indole alkaloids such as vincristine and evodiamine have been shown to exert their anticancer effects by modulating the MAPK signaling system.[6][8]

Quantitative Data: Antiproliferative Activity of Indole Alkaloids

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Evodiamine | HepG2 (Liver Cancer) | ≈ 1 | [4] |

| Evodiamine | SMMC-7721 (Liver Cancer) | ≈ 1 | [4] |

Experimental Protocol: Cell Viability and Apoptosis Assays

-

MTT Assay: To assess the antiproliferative activity of indoline compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells are treated with varying concentrations of the compound, and cell viability is measured colorimetrically.

-

Flow Cytometry: Flow cytometry analysis is employed to determine the mechanism of cell death. Cells are stained with fluorescent dyes such as Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells. This technique can also be used to analyze cell cycle arrest.[4]

Signaling Pathway: PI3K/Akt/mTOR and MAPK Pathways in Cancer

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of 2-Methylindolin-1-amine Hydrochloride in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 2-Methylindolin-1-amine hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synthesis of this key intermediate and its subsequent conversion into the widely used antihypertensive drug, Indapamide. The guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a comprehensive understanding of the chemical processes involved.

Introduction to this compound

This compound, with the molecular formula C₉H₁₃ClN₂, is a heterocyclic amine that serves as a fundamental building block in organic synthesis, particularly in the pharmaceutical industry. Its structural features make it a valuable precursor for the creation of more complex molecules. The primary application of this intermediate is in the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Appearance | Solid, Light Brown |

| CAS Number | 102789-79-7 |

| Synonyms | 1-Amino-2-methylindoline hydrochloride, 2,3-Dihydro-2-methyl-1H-indol-1-amine hydrochloride |

Synthesis of this compound

The synthesis of the free base, 1-amino-2-methylindoline, is a crucial first step. A common and effective method involves the nitrosation of 2-methylindoline followed by reduction. The resulting amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocol for the Synthesis of 1-Amino-2-methylindoline

A documented procedure for the synthesis of 1-amino-2-methylindoline is outlined below, based on established methods.[3][4]

Step 1: Nitrosation of 2-Methylindoline

-

Dissolve 140 g of 2-methylindoline in 1 liter of methanol.

-

Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool to 15°C.

-

Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, maintaining the temperature between 5-10°C.

Step 2: Reduction of the N-nitroso Intermediate

-

Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.

-

Add 156 g of zinc dust to the mixture.

-

While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours.

-

Stir the mixture at 5-10°C, then warm to 40°C and filter.

Step 3: Isolation and Purification

-

Wash the residue with toluene.

-

Combine the filtrate and washes, and separate the aqueous layer.

-

Remove the toluene from the organic layer in vacuo.

-

Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.

The following diagram illustrates the workflow for the synthesis of 1-amino-2-methylindoline.

Application in the Synthesis of Indapamide

This compound is a key precursor in the industrial synthesis of Indapamide. The primary transformation involves the acylation of the 1-amino group with a derivative of 4-chloro-3-sulfamoylbenzoic acid. Several synthetic routes with varying reagents and conditions have been developed to optimize yield and purity.

Synthetic Pathway of Indapamide

The general synthetic pathway for Indapamide from this compound is depicted below.

Detailed Experimental Protocols for Indapamide Synthesis

Multiple patented methods detail the synthesis of Indapamide. Below are two distinct and effective protocols.

Protocol 1: Using a Condensing Agent

This method utilizes a condensing agent to facilitate the amide bond formation between this compound and 4-chloro-3-sulfonamido-benzoic acid.[5]

-

In a reaction flask, add 200 ml of methylene dichloride.

-

Add 9.3 g (0.05 mol) of N-amino-2-methylindoline hydrochloride and stir.

-

Add 8.5 ml of triethylamine dropwise.

-

Cool the mixture to 10°C and add 7.0 g of N,N'-diisopropylcarbodiimide (DIC).

-

Add 4-chloro-3-sulfonamido-benzoic acid.

-

Maintain the reaction temperature at 15°C for 10 hours.

-

After the reaction is complete, filter the insolubles.

-

Evaporate the methylene dichloride from the filtrate.

-

Recrystallize the crude product from an isopropanol-water solution to obtain Indapamide.

Protocol 2: Using an Acyl Chloride

This approach involves the reaction of the free amine with the more reactive 4-chloro-3-sulfamoylbenzoyl chloride.[1]

-

In a 100 mL three-necked flask, add 40 mL of chloroform and 5.13 g (20 mmol) of 4-chloro-3-sulfamoylbenzoyl chloride.

-

In a separate vessel, prepare a chloroform solution of 3.69 g (20 mmol) of 1-amino-2-methylindoline hydrochloride and 4.08 g (40 mmol) of triethylamine.

-

Add the amine solution dropwise to the acyl chloride solution at 0°C.

-

After reacting at 0°C for 2 hours, heat the mixture to reflux for 10 minutes.

-

Concentrate the reaction solution and dissolve the residue in butanone.

-

Cool to 0°C to precipitate and filter off triethylamine hydrochloride.

-

The filtrate is further purified by treatment with activated carbon and recrystallization from butanone/methyl tertiary butyl ether to yield pure Indapamide.

Quantitative Data from Synthetic Protocols

The following table summarizes the quantitative data reported in the cited synthetic methods for Indapamide.

Table 2: Comparison of Indapamide Synthesis Protocols

| Parameter | Protocol 1 (with Condensing Agent) | Protocol 2 (with Acyl Chloride) |

| Key Reagents | 4-chloro-3-sulfonamido-benzoic acid, DIC, Triethylamine | 4-chloro-3-sulfamoylbenzoyl chloride, Triethylamine |

| Solvent | Methylene Dichloride | Chloroform, Butanone, MTBE |

| Reaction Time | 10 hours | ~2.5 hours |

| Reaction Temp. | 15°C | 0°C to reflux |

| Reported Yield | 89.9% | 91.9% |

| Reported Purity | Not specified | 99.98% (HPLC) |

Conclusion

This compound is a demonstrably vital intermediate in the synthesis of the antihypertensive drug Indapamide. The synthetic routes to both the intermediate and the final active pharmaceutical ingredient are well-established, offering high yields and purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists and researchers in the field of pharmaceutical development, providing a solid foundation for process optimization and scale-up. The continued exploration of synthetic methodologies for such key intermediates is crucial for the efficient and cost-effective production of life-saving medications.

References

- 1. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Indapamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]

- 5. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

Methodological & Application

Applications of 2-Methylindolin-1-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylindolin-1-amine hydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. While the compound itself is not typically pharmacologically active, its rigid 2-methylindoline scaffold is a privileged structure in medicinal chemistry, enabling the development of novel therapeutic agents with a range of applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of its derivatives, with a focus on its most prominent application in the development of the antihypertensive drug Indapamide, as well as its utility in creating compounds with anti-inflammatory, analgesic, and enzyme-inhibitory activities.

I. Application Note: Synthesis of Indapamide

This compound is a key starting material in the synthesis of Indapamide, a thiazide-like diuretic and antihypertensive agent.[1][2] Indapamide exerts its therapeutic effects through a dual mechanism of action: a diuretic effect on the kidneys and a direct vasodilatory effect on blood vessels.[1][3]

Mechanism of Action of Indapamide:

-

Renal Effect: Indapamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to reduced sodium reabsorption and subsequent diuresis.[3][4] This results in a decrease in plasma volume and cardiac output, contributing to its blood pressure-lowering effect.[4]

-

Vascular Effect: Indapamide has a direct vasodilatory effect on vascular smooth muscle, which is thought to involve the modulation of calcium ion channels.[3][5] This leads to a reduction in peripheral vascular resistance.[5]

Recent structural studies have provided insight into the binding of Indapamide to the Na+-Cl− cotransporter (NCC), revealing that it occupies an orthosteric site, thereby occluding the ion translocation pathway.[6]

Experimental Protocol: Synthesis of Indapamide from this compound

This protocol outlines a general procedure for the synthesis of Indapamide.

Materials:

-

This compound

-

4-Chloro-3-sulfamoylbenzoyl chloride

-

Triethylamine

-

Anhydrous chlorinated solvent (e.g., dichloromethane, chloroform)[7]

-

Isopropanol

-

Water

-

Preparation of 1-Amino-2-methylindoline Free Base: Dissolve this compound in a suitable anhydrous chlorinated solvent. Add triethylamine dropwise with stirring to neutralize the hydrochloride salt and generate the free base, 1-amino-2-methylindoline.[7]

-

Condensation Reaction: In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride in the same anhydrous solvent. Slowly add the solution of 1-amino-2-methylindoline to the acyl chloride solution at a controlled temperature (typically between -5°C and 10°C).[7]

-

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the reaction mixture to remove any precipitated triethylamine hydrochloride. The filtrate, containing the crude Indapamide, can be washed with water to remove any remaining salts.

-

Purification: Evaporate the solvent from the organic layer to obtain the crude Indapamide. Recrystallize the crude product from a mixture of isopropanol and water to yield purified Indapamide.[8][9]

Workflow for Indapamide Synthesis

Caption: Workflow for the synthesis of Indapamide.

Signaling Pathway of Indapamide's Action

Caption: Dual mechanism of action of Indapamide.

II. Application Note: Development of 2-Methylindole Derivatives as Enzyme Inhibitors

The 2-methylindole scaffold, a close structural analog of 2-methylindoline, has been utilized to develop potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[11] These enzymes are implicated in a variety of diseases, making their inhibitors valuable therapeutic candidates.

Quantitative Data: Enzyme Inhibition by 2-Methylindole Analogs

The following table summarizes the inhibitory activities of selected 2-methylindole analogs against AChE, BChE, and GST.[11]

| Compound ID | Target Enzyme | IC50 (µM) |

| 4b | AChE | 0.648 |

| 4i | AChE | - |

| 4a | BChE | - |

| 4b | BChE | 0.745 |

| 1 | GST | - |

| 4i | GST | - |

Note: Specific IC50 values for all compounds were not provided in the source material.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.[12]

Materials:

-

Purified Acetylcholinesterase (AChE)

-

Acetylthiocholine (substrate)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., phosphate buffer, pH 7.5)

-

Test compounds (2-methylindole derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, substrate, and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the AChE solution to the appropriate wells.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubation: Incubate the plate for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add a mixture of the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., for 10 minutes). The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Glutathione S-Transferase (GST) Inhibition Assay

This protocol describes a common method for measuring GST activity.[13]

Materials:

-

Purified Glutathione S-Transferase (GST)

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Assay Buffer (e.g., phosphate buffer, pH 6.5)

-

Test compounds (2-methylindole derivatives)

-

96-well microplate

-

Microplate reader

Procedure: [13]

-

Reagent Preparation: Prepare solutions of GST, GSH, and CDNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the GST solution and GSH to the appropriate wells.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control well with no inhibitor.

-

Incubation: Incubate the plate for a specified period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add CDNB to all wells to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow for Enzyme Inhibition Screening

Caption: General workflow for enzyme inhibition screening.

III. Application Note: Synthesis and Evaluation of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives for Anti-inflammatory and Analgesic Activities

Derivatives of 2-methyl-1H-indole-3-carboxylic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic properties.[14] These compounds represent a promising area for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Anti-inflammatory and Analgesic Activities

The following table presents the percentage inhibition of inflammation and pain for selected 2-methyl-1H-indole-3-carbohydrazide derivatives.[14]

| Compound ID | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (% inhibition of writhing) |

| VI b | - | 42.47 |

| VI d | - | 57.52 |

Note: Specific anti-inflammatory activity data was not provided in the source material.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard in vivo model for evaluating acute inflammation.[1][15][16][17][18]

Animals:

-

Wistar rats or Swiss albino mice

Materials:

-

Carrageenan (1% w/v in saline)

-

Test compounds

-

Standard drug (e.g., Diclofenac Sodium)

-

Plethysmometer or digital calipers

-

Animal Grouping: Divide the animals into groups (control, standard, and test groups).

-

Drug Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic)

This is a common method for screening peripherally acting analgesics.[3][5][19][20][21]

Animals:

-

Swiss albino mice

Materials:

-

Acetic acid (0.6-1% v/v in saline)

-

Test compounds

-

Standard drug (e.g., Aspirin or Diclofenac Sodium)

-

Animal Grouping: Divide the animals into groups (control, standard, and test groups).

-

Drug Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) 30 minutes before inducing pain. The control group receives the vehicle.

-

Pain Induction: Inject 0.1 mL of acetic acid solution intraperitoneally into each mouse.

-

Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).

-

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Workflow for Anti-inflammatory and Analgesic Screening

Caption: Workflow for in vivo screening of anti-inflammatory and analgesic activities.

References

- 1. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. Indapamide synthesis - chemicalbook [chemicalbook.com]

- 3. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]

- 8. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]

- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

- 12. attogene.com [attogene.com]

- 13. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bipublication.com [bipublication.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. saspublishers.com [saspublishers.com]

- 21. ajpp.in [ajpp.in]

Experimental procedures for reactions involving 2-Methylindolin-1-amine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data related to the synthesis and use of 2-Methylindolin-1-amine hydrochloride. This compound is a key synthetic intermediate, notably in the production of the antihypertensive drug Indapamide.[][2][3][4][5]